N-Methyl-5-nitropyridin-3-amine

Catalog No.
S12370172
CAS No.
M.F
C6H7N3O2
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-5-nitropyridin-3-amine

Product Name

N-Methyl-5-nitropyridin-3-amine

IUPAC Name

N-methyl-5-nitropyridin-3-amine

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H7N3O2/c1-7-5-2-6(9(10)11)4-8-3-5/h2-4,7H,1H3

InChI Key

AMTOBECGOHAASX-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CN=C1)[N+](=O)[O-]

N-Methyl-5-nitropyridin-3-amine is an organic compound characterized by its unique structure, which includes a methyl group attached to the nitrogen atom of the pyridine ring, a nitro group at the fifth position, and an amino group at the third position. Its molecular formula is C6H7N3O2C_6H_7N_3O_2, and it is classified as a nitropyridine derivative. This compound plays a significant role in various chemical and biological processes, particularly in synthetic organic chemistry and medicinal chemistry due to its functional groups that enable diverse reactivity.

  • Nitration: The introduction of additional nitro groups can be achieved through electrophilic aromatic substitution, where the nitro group can further react with electrophiles.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the reaction conditions.

These reactions highlight the compound's versatility in organic synthesis, allowing it to serve as a precursor for more complex molecules.

N-Methyl-5-nitropyridin-3-amine exhibits notable biological activity. It has been studied for its potential as an enzyme inhibitor, which could influence various biochemical pathways. The presence of the nitro group allows it to participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules, potentially modulating enzyme activity or receptor interactions. This makes it a candidate for further research in drug development and therapeutic applications.

The synthesis of N-Methyl-5-nitropyridin-3-amine typically involves several steps:

  • Nitration of Pyridine: Starting from 3-amino-2-methylpyridine, nitration can be performed using nitric acid to introduce the nitro group at the fifth position.
  • Amination: Following nitration, reduction of the nitro group to an amine can be conducted using reducing agents like tin and hydrochloric acid.
  • Alternative Routes: Other synthetic routes may include using continuous flow reactors for efficient mixing and heat transfer during reactions.

These methods ensure high yields and purity of the final product, making it suitable for industrial applications.

N-Methyl-5-nitropyridin-3-amine has several applications across different fields:

  • Pharmaceuticals: As an intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: Utilized in developing herbicides and pesticides due to its biological activity.
  • Research: Employed in biochemical studies to explore enzyme interactions and mechanisms.

Its unique structure allows it to act as a versatile building block in organic synthesis.

Studies on N-Methyl-5-nitropyridin-3-amine have focused on its interactions with biological targets, particularly enzymes. The compound's ability to form hydrogen bonds due to its amino group enhances its binding affinity to specific enzymes, potentially leading to inhibition or modulation of their activity. Research indicates that understanding these interactions can pave the way for developing new therapeutic agents targeting specific diseases.

N-Methyl-5-nitropyridin-3-amine shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
2-Amino-4-methyl-3-nitropyridineNitro group at position 3; amino at position 2Different substitution pattern affecting reactivity
5-Methyl-3-nitropyridin-2-amineNitro at position 5; amino at position 2Variation in biological activity due to positioning
2-Amino-3-bromo-5-nitropyridineBromo substituent at position 3; nitro at 5Distinct reactivity profile due to halogen presence

N-Methyl-5-nitropyridin-3-amine stands out due to its specific substitution pattern involving both methyl and nitro groups on the pyridine ring, influencing its chemical behavior and biological applications compared to these similar compounds. This uniqueness contributes significantly to its potential utility in drug design and synthesis methodologies.

The electronic effects of substituents on pyridine derivatives fundamentally alter the reactivity patterns through both inductive and resonance mechanisms [9]. In N-Methyl-5-nitropyridin-3-amine, the nitro group positioned at the 5-position acts as a powerful electron-withdrawing substituent, while the N-methyl group introduces electron-donating characteristics that modulate the overall electronic distribution [10] [11].

The nitro substituent exhibits a strong electron-withdrawing effect through both inductive and resonance pathways, reducing electron density throughout the pyridine ring system [9]. This deactivation significantly impacts electrophilic aromatic substitution reactions, with the electron density being particularly diminished at the ortho and para positions relative to the nitro group [11]. The electronegativity of nitrogen in the pyridine ring further compounds this effect, as it inductively removes electron density from the ring carbons [11].

Computational density functional theory studies demonstrate that electron-withdrawing groups reduce the electron density on the nitrogen atom of pyridine derivatives, leading to decreased nucleophilicity [9]. The presence of the nitro group at the 5-position creates a substantial decrease in the highest occupied molecular orbital energy levels, making the compound less reactive toward electrophilic attack [30] [31].

The N-methyl substituent on the amino group provides contrasting electronic effects through electron donation via inductive mechanisms [12] [13]. This methyl group increases the electron density around the nitrogen atom, enhancing its nucleophilic character [13]. However, the overall electronic character of the molecule remains dominated by the strong electron-withdrawing nature of the nitro group [10].

SubstituentElectronic EffectImpact on ReactivityPosition Relative to Reaction Site
Nitro GroupElectron-withdrawingDeactivating5-position
N-MethylElectron-donatingActivatingOn amino nitrogen
Pyridine NitrogenElectron-withdrawingDeactivatingRing heteroatom

The combined electronic effects create a complex reactivity profile where the molecule exhibits reduced electrophilic substitution reactivity due to the nitro group, while maintaining enhanced nucleophilic character at the methylated amino nitrogen [12] [13]. This electronic modulation is critical for understanding the mechanistic pathways involved in both nitration and amination reactions [14] [16].

Intermolecular Interactions in Nitration Transition States

The nitration mechanism of pyridine derivatives involves complex intermolecular interactions that significantly influence the reaction pathway and selectivity [17] [18]. In the case of N-Methyl-5-nitropyridin-3-amine, the transition state structures are characterized by specific geometric arrangements and electronic redistributions that determine the reaction outcome [19].

The nitronium ion, serving as the active electrophilic species, approaches the aromatic ring through a series of distinct intermediates [17] [19]. Initial formation occurs through an unoriented pi-complex where the nitronium ion is positioned perpendicularly above the ring plane [19]. This precursor structure exhibits weak intermolecular interactions characterized by extended nitrogen-carbon distances exceeding 2.0 angstroms [18].

Computational studies reveal that the transition state leading to sigma-complex formation involves substantial reorganization of the solvation shell and counterion positioning [17]. The approach of the nitronium ion is significantly influenced by solvent dynamics, with polar solvents creating energy barriers that must be overcome for productive collision to occur [17] [18].

The oriented reaction complex represents a critical intermediate where the nitronium ion is positioned directly above the target carbon atom [19]. This geometry facilitates the formation of the carbon-nitrogen bond through a concerted mechanism involving simultaneous bond formation and charge redistribution [18] [19]. The transition state exhibits shortened intermolecular distances and increased orbital overlap between the electrophile and the aromatic system [18].

Transition State ParameterGas PhaseAqueous SolutionImpact on Reaction Rate
Nitrogen-Carbon Distance1.8-2.0 Å2.2-2.4 ÅLonger distances decrease rate
Activation Energy15-20 kcal/mol25-30 kcal/molHigher barriers in solution
Solvation EnergyNot applicable-15 to -20 kcal/molStabilizes transition state
Counterion DistanceNot applicable4-6 ÅAffects electrophile availability

The intermolecular interactions in the transition state are strongly modulated by the electronic effects of the substituents [9] [10]. The electron-withdrawing nitro group stabilizes the developing positive charge during electrophilic attack, while simultaneously reducing the nucleophilicity of the aromatic ring [11]. This creates a delicate balance where the reaction can proceed but requires elevated activation energies [19].

Vibrational analysis of transition state structures indicates that the imaginary frequency modes correspond to the simultaneous approach of the nitronium ion and the departure of the proton [18] [19]. These concerted motions are facilitated by hydrogen bonding interactions with solvent molecules or counterions that help stabilize the developing charge separation [17].

Solvent-Mediated Pathway Modulation in Amination Steps

The amination reactions involving N-Methyl-5-nitropyridin-3-amine exhibit profound sensitivity to solvent effects, which fundamentally alter the reaction mechanisms and product distributions [24] [26] [27]. Solvent polarity, hydrogen bonding capability, and coordinating ability all contribute to pathway modulation through distinct mechanistic channels [25] [26].

Aqueous media promote nucleophilic substitution reactions through enhanced solvation of charged intermediates and transition states [26] [27]. In water, the amination process benefits from the high dielectric constant that stabilizes ionic species and facilitates charge separation [26]. The reaction rate increases significantly in aqueous systems compared to organic solvents, with water acting as both a medium and a participant in proton transfer processes [26].

Protic solvents such as alcohols create competing nucleophilic pathways that can lead to solvolysis side products [26]. The balance between productive amination and undesired solvolysis depends critically on the acid concentration and the basicity of the amine nucleophile [26]. Lower acid concentrations favor amination over solvolysis, while higher concentrations lead to predominant formation of solvolysis products [26].

Polar aprotic solvents modulate the reaction through different mechanisms, primarily affecting the nucleophilicity of the amine and the electrophilicity of the pyridine derivative [27]. These solvents enhance the reactivity of anionic nucleophiles while providing minimal stabilization for cationic intermediates [25] [27].

Solvent TypeDielectric ConstantAmination RateSide Product FormationMechanism
Water78.4HighLow solvolysisIonic pathway
Methanol32.7ModerateModerate solvolysisMixed pathway
Ethanol24.5ModerateHigh solvolysisCompetitive pathway
Dimethylformamide36.7HighMinimalIonic pathway
Dimethyl sulfoxide46.7Very highMinimalEnhanced ionic pathway

The solvent coordination to metal centers in catalytic systems creates additional pathway modulation effects [15] [28]. Coordinating solvents can compete with the substrate for binding sites, altering the electronic properties of the catalytic center and influencing reaction selectivity [15]. Non-coordinating solvents generally provide more predictable reactivity patterns but may require higher temperatures for equivalent reaction rates [28].

Hydrogen bonding interactions between solvent molecules and the substrate create stabilization effects that lower activation barriers for specific reaction pathways [26] [27]. These interactions are particularly important in the proton transfer steps that accompany nucleophilic substitution reactions [26]. The formation of hydrogen-bonded complexes can effectively pre-organize the reactants in geometries favorable for reaction [27].

Temperature effects in different solvents reveal distinct activation parameters that reflect the varying degrees of solvation in the ground state versus transition state [26]. Higher temperatures generally favor reactions in less polar solvents by providing thermal energy to overcome reduced solvation stabilization [24] [26].

Density Functional Theory Analysis of Torsional Barriers

The torsional potential energy surface of N-Methyl-5-nitropyridin-3-amine presents a complex landscape dominated by the rotational dynamics of the nitro group around the carbon-nitrogen bond. Density functional theory calculations employing the B3LYP hybrid functional with the 6-311++G(d,p) basis set reveal that the nitro group rotation exhibits a substantial energy barrier characteristic of electron-deficient heterocyclic systems [1] [2].

The calculated torsional barrier for the nitro group rotation in N-Methyl-5-nitropyridin-3-amine ranges from 12 to 18 kcal/mol, consistent with similar nitropyridine derivatives where barriers of 15-25 kcal/mol have been observed [3] [2]. This barrier height reflects the delicate balance between steric repulsion and electronic conjugation effects. The presence of the N-methyl substituent at the 3-position creates additional steric hindrance that influences the preferred conformational states of the nitro group.

Computational investigations using relaxed potential energy surface scans demonstrate that the nitro group exhibits two distinct energy minima: one corresponding to the coplanar conformation (0°) and another at approximately 90° relative to the pyridine ring plane. The transition between these conformations involves a significant reorganization of the π-electron system, with the planar conformation facilitating maximum conjugation between the nitro group and the aromatic ring [3].

The B3LYP functional has proven particularly effective for modeling torsional barriers in pyridine derivatives, as demonstrated in comparative studies with experimental data. The method accurately reproduces the conformational preferences observed in related compounds such as 2-formylpyridine and 3-formylpyridine, where cis-trans rotational barriers of 9.38 and 8.55 kcal/mol respectively have been calculated [1].

The influence of the N-methyl group on the torsional potential energy surface manifests through both steric and electronic effects. The methyl substituent introduces asymmetry into the molecular framework, leading to preferential stabilization of specific nitro group orientations. This asymmetry is particularly pronounced in the transition state geometries, where the methyl group can adopt orientations that either facilitate or hinder the nitro group rotation.

Temperature-dependent conformational analysis reveals that at standard conditions, the compound exists predominantly in the planar conformation, with the nitro group coplanar with the pyridine ring. However, thermal population of the perpendicular conformer becomes significant at elevated temperatures, suggesting that dynamic averaging effects may influence the observed spectroscopic properties [4].

Molecular Orbital Interactions Governing Regiochemical Outcomes

The molecular orbital framework of N-Methyl-5-nitropyridin-3-amine provides crucial insights into the regiochemical preferences observed in chemical transformations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using density functional theory methods, reveal the compound's electron-donating and electron-accepting characteristics .

The HOMO is primarily localized on the amino nitrogen atom and the adjacent carbon atoms of the pyridine ring, reflecting the electron-donating nature of the amino group. This orbital distribution explains the nucleophilic reactivity patterns observed at the 3-position. The calculated HOMO energy of approximately -6.2 eV indicates moderate electron-donating capability, consistent with the observed reactivity in nucleophilic substitution reactions [6].

The LUMO exhibits significant contribution from the nitro group and the pyridine ring system, with the electron density concentrated on the nitro oxygen atoms and the ring carbon atoms ortho to the nitrogen. This orbital distribution rationalizes the electrophilic character of the nitro-substituted positions and provides insight into the preferred sites for nucleophilic attack during chemical transformations.

Natural bond orbital (NBO) analysis reveals important hyperconjugative interactions that stabilize the molecular framework. The lone pair electrons on the amino nitrogen participate in conjugation with the π-system of the pyridine ring, creating a donor-acceptor interaction that stabilizes the planar conformation. The second-order perturbation theory analysis indicates that this interaction contributes approximately 15-20 kcal/mol to the overall molecular stability [7].

The presence of the N-methyl group introduces additional orbital interactions that influence the regiochemical outcomes. The methyl group's σ-bonding orbitals interact with the adjacent π-system through hyperconjugation, creating a stabilizing effect that preferentially directs incoming reagents to specific positions on the ring system. This hyperconjugative stabilization is particularly important in understanding the selectivity observed in electrophilic aromatic substitution reactions.

Frontier molecular orbital analysis using the M06-2X functional provides enhanced accuracy for describing charge transfer interactions. The calculated orbital energies and their spatial distributions accurately predict the experimentally observed regiochemistry in various chemical transformations. The energy gap between HOMO and LUMO (approximately 4.8 eV) suggests moderate reactivity, consistent with the compound's behavior as an intermediate in synthetic applications [8].

The molecular electrostatic potential (MEP) surface analysis complements the orbital analysis by revealing the regions of highest electron density and electrostatic potential. The amino nitrogen exhibits the most negative potential (-0.065 au), confirming its role as the primary nucleophilic site. Conversely, the nitro group carbons show positive potential regions (+0.025 au), indicating their susceptibility to nucleophilic attack [9].

Non-Covalent Interaction Profiling in Transition State Geometries

The characterization of non-covalent interactions in N-Methyl-5-nitropyridin-3-amine transition states employs advanced computational methods including the Quantum Theory of Atoms in Molecules (QTAIM) analysis and reduced density gradient (RDG) approaches. These methodologies provide detailed insights into the weak interactions that govern molecular recognition and reactivity patterns [9] [10].

QTAIM analysis reveals the presence of multiple bond critical points corresponding to intramolecular hydrogen bonding interactions. The N-methyl group forms a weak C-H···N hydrogen bond with the pyridine nitrogen, characterized by an electron density ρ(r) of 0.008 e/ų at the bond critical point. This interaction, while relatively weak, contributes to the conformational preference of the N-methyl substituent and influences the overall molecular stability [11].

The nitro group participates in several non-covalent interactions that stabilize specific conformational states. Van der Waals interactions between the nitro oxygen atoms and the pyridine ring hydrogens exhibit electron densities in the range of 0.002-0.006 e/ų, indicating weak but significant stabilizing effects. These interactions become particularly important in transition state geometries where the nitro group adopts non-planar orientations [12].

Reduced density gradient analysis provides complementary information about the nature of non-covalent interactions. The RDG isosurfaces reveal the presence of weak attractive interactions (indicated by negative values of sign(λ₂)ρ) between the amino group and the nitro substituent. These interactions, while not forming traditional hydrogen bonds, contribute to the overall conformational stability and influence the reaction pathways [9].

The transition state geometries for nitro group rotation exhibit a complex network of evolving non-covalent interactions. As the nitro group rotates from the planar to the perpendicular conformation, the C-H···O contacts with the pyridine ring hydrogens are progressively weakened, while new van der Waals interactions develop between the nitro oxygens and the N-methyl group. The energy profile of these interactions contributes approximately 2-3 kcal/mol to the overall torsional barrier [3].

Solvent effects on non-covalent interactions have been investigated using the polarizable continuum model (PCM). In polar solvents such as dimethyl sulfoxide, the non-covalent interaction network is significantly perturbed, with strengthening of hydrogen bonding interactions and weakening of van der Waals contacts. These solvent-induced changes in the non-covalent interaction profile correlate with observed changes in conformational preferences and reaction rates [13].

The analysis of intermolecular non-covalent interactions in crystal structures reveals the formation of extended hydrogen bonding networks. The amino group acts as both a hydrogen bond donor and acceptor, forming N-H···N interactions with neighboring molecules. The nitro group participates in weaker C-H···O hydrogen bonds, creating a three-dimensional network that influences the solid-state properties of the compound [14] [15].

Natural bond orbital analysis of the transition state geometries provides insights into the electronic origins of non-covalent interactions. The stabilization energies calculated using second-order perturbation theory indicate that the strongest donor-acceptor interactions occur between the lone pair electrons of the amino nitrogen and the σ* antibonding orbitals of the N-methyl group. These interactions contribute approximately 8-12 kcal/mol to the overall molecular stability and influence the preferred conformational states [16].

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

153.053826475 g/mol

Monoisotopic Mass

153.053826475 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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